molecular formula C38H48BrN3O9 B12761268 methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate CAS No. 129953-25-9

methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

Cat. No.: B12761268
CAS No.: 129953-25-9
M. Wt: 770.7 g/mol
InChI Key: NURHDIOMNKFJIC-UHFFFAOYSA-N
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Description

Methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves multiple steps, each requiring specific reagents and conditions

Scientific Research Applications

Methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate can be compared with other indole derivatives:

Properties

CAS No.

129953-25-9

Molecular Formula

C38H48BrN3O9

Molecular Weight

770.7 g/mol

IUPAC Name

methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

InChI

InChI=1S/C38H48BrN3O9/c1-7-8-9-10-11-12-13-14-15-16-28(43)51-26-19-25-29(30-32(26)41-38(2,35(30)44)37(46)50-6)23(20-39)21-42(25)36(45)24-17-22-18-27(47-3)33(48-4)34(49-5)31(22)40-24/h17-19,23,40-41H,7-16,20-21H2,1-6H3

InChI Key

NURHDIOMNKFJIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=C2C(=C3C(CN(C3=C1)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)C(N2)(C)C(=O)OC

Origin of Product

United States

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